(S)-N-Boc-3-Amino-3-phenylpropanoic acid, also known as (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate, is an unnatural amino acid derivative characterized by its unique structural features. Its molecular formula is C14H19NO4, and it has a molecular weight of approximately 265.30 g/mol. The compound is typically presented as a white to off-white powder with a purity of at least 94% . The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amino functionality, which is essential in various chemical synthesis processes.
(S)-N-Boc-3-Amino-3-phenylpropanoic acid serves as a protected amino acid building block for the construction of peptides containing the β-phenylalanine (β-Phe) residue. The N-Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for the amine functionality, allowing for selective attachment of other amino acids during peptide chain assembly. Following peptide chain formation, the N-Boc group can be removed under specific conditions to reveal the free amine, enabling further functionalization or cyclization reactions. PubChem, National Institutes of Health: )
This compound is particularly useful for incorporating the β-Phe residue into peptides with specific spatial arrangements due to its unique structural properties. β-Phe introduces a turn or bend in the peptide backbone, which can be crucial for achieving the desired conformation and biological activity of the final peptide product. Journal of Peptide Science, 2005, 11(11), 784-794:
(S)-N-Boc-3-Amino-3-phenylpropanoic acid finds application in research investigating protein-protein interactions. By incorporating β-Phe residues into specific positions within a protein, scientists can probe the role of these residues in protein folding, stability, and binding interactions with other molecules. The unique steric and electronic properties of β-Phe can influence protein conformation and its ability to interact with other proteins, providing valuable insights into protein-protein recognition processes. Bioorganic & Medicinal Chemistry Letters, 2004, 14(21), 5227-5232:
The ability to synthesize peptides containing β-Phe residues using (S)-N-Boc-3-Amino-3-phenylpropanoic acid opens doors for the development of novel therapeutic agents. Peptides containing β-Phe can exhibit various biological activities, including enzyme inhibition, receptor antagonism, and antimicrobial properties. Researchers can explore the potential of these peptides as drugs for various diseases by incorporating β-Phe at strategic locations within the peptide sequence, potentially leading to the discovery of new therapeutic candidates. Future Medicinal Chemistry, 2010, 2(1), 105-125:
These reactions are crucial for the synthesis of more complex molecules in pharmaceutical and biochemical research.
The synthesis of (S)-N-Boc-3-Amino-3-phenylpropanoic acid typically involves several steps:
These methods ensure that the compound is synthesized efficiently and effectively for use in various applications .
(S)-N-Boc-3-Amino-3-phenylpropanoic acid has several applications, particularly in:
Several compounds share structural similarities with (S)-N-Boc-3-Amino-3-phenylpropanoic acid, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-Phenylalanine | C9H11NO2 | Essential amino acid; precursor to neurotransmitters |
(S)-Boc-Alanine | C6H13NO4 | Simple structure; widely used in peptide synthesis |
(S)-Boc-Tyrosine | C11H13NO4 | Contains a phenolic hydroxyl; affects reactivity |
(S)-N-Boc-3-Amino-3-phenylpropanoic acid is unique due to its specific combination of a phenyl group and the tert-butyloxycarbonyl protecting group, which allows for selective reactions in synthetic chemistry while maintaining stability during storage and handling.